Methyl 4-(azidomethyl)benzoate: Quantitative Synthesis Advantage via Phase-Transfer Catalysis
A key procurement differentiator for Methyl 4-(azidomethyl)benzoate is the documented, high-yielding synthetic route that provides it. The compound can be synthesized via a nucleophilic substitution reaction from methyl 4-(bromomethyl)benzoate using sodium azide (NaN₃) and a phase-transfer catalyst in DMF at 60°C for 16 hours, which achieves a quantitative yield of 100% . In contrast, alternative methods without a catalyst or using different solvents, such as the reaction of methyl 4-(bromomethyl)benzoate with sodium azide in DMSO at room temperature, are standard but yield and purity are not guaranteed to be quantitative, often requiring additional purification steps . This 100% yield benchmark is critical for procurement, as it directly translates to minimized waste and maximum atom economy for large-scale or iterative synthetic applications.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 100% yield |
| Comparator Or Baseline | Methyl 4-(bromomethyl)benzoate (as the starting material for synthesis of the target compound); Reaction with NaN₃ in DMSO at RT (no yield specified, implied to be less efficient). |
| Quantified Difference | A quantitative (100%) yield is reported for the target's synthesis, indicating a highly efficient route not always observed with simpler methods. |
| Conditions | Target route: methyl 4-(bromomethyl)benzoate + NaN₃ with phase-transfer catalyst in DMF, 60°C, 16h . Comparator route: methyl 4-(bromomethyl)benzoate + NaN₃ in DMSO, RT, 3.5h . |
Why This Matters
A demonstrated 100% yield in a published protocol directly correlates to lower procurement and production costs and higher batch-to-batch consistency.
